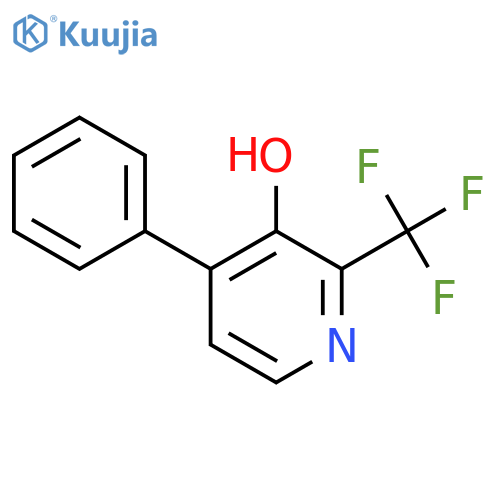Cas no 1803878-48-9 (3-Hydroxy-4-phenyl-2-(trifluoromethyl)pyridine)
3-ヒドロキシ-4-フェニル-2-(トリフルオロメチル)ピリジンは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、ピリジン環にヒドロキシル基、フェニル基、およびトリフルオロメチル基が結合しており、高い反応性と多様な修飾可能性を有しています。特に、医薬品や農薬の開発において、この化合物の特異的な構造が生体活性物質の設計に有用です。トリフルオロメチル基の導入により、代謝安定性や脂溶性の向上が期待でき、創薬研究において重要な役割を果たします。また、その結晶性の高さは精製工程における取り扱いやすさにも寄与しています。

1803878-48-9 structure
商品名:3-Hydroxy-4-phenyl-2-(trifluoromethyl)pyridine
CAS番号:1803878-48-9
MF:C12H8F3NO
メガワット:239.19323348999
CID:4907654
3-Hydroxy-4-phenyl-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-4-phenyl-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C12H8F3NO/c13-12(14,15)11-10(17)9(6-7-16-11)8-4-2-1-3-5-8/h1-7,17H
- InChIKey: RJUKUPOEXDDIOK-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C=CN=1)C1C=CC=CC=1)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 251
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 3
3-Hydroxy-4-phenyl-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029003478-250mg |
3-Hydroxy-4-phenyl-2-(trifluoromethyl)pyridine |
1803878-48-9 | 95% | 250mg |
$999.60 | 2022-04-02 | |
| Alichem | A029003478-1g |
3-Hydroxy-4-phenyl-2-(trifluoromethyl)pyridine |
1803878-48-9 | 95% | 1g |
$2,952.90 | 2022-04-02 | |
| Alichem | A029003478-500mg |
3-Hydroxy-4-phenyl-2-(trifluoromethyl)pyridine |
1803878-48-9 | 95% | 500mg |
$1,701.85 | 2022-04-02 |
3-Hydroxy-4-phenyl-2-(trifluoromethyl)pyridine 関連文献
-
1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
1803878-48-9 (3-Hydroxy-4-phenyl-2-(trifluoromethyl)pyridine) 関連製品
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 61389-26-2(Lignoceric Acid-d4)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
